molecular formula C7H7BrFN B1461270 5-Bromo-2-fluoro-N-methylaniline CAS No. 1153252-25-5

5-Bromo-2-fluoro-N-methylaniline

Cat. No.: B1461270
CAS No.: 1153252-25-5
M. Wt: 204.04 g/mol
InChI Key: CICFTLHOMUTOBN-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-N-methylaniline is a useful research compound. Its molecular formula is C7H7BrFN and its molecular weight is 204.04 g/mol. The purity is usually 95%.
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Biochemical Analysis

Cellular Effects

The effects of 5-Bromo-2-fluoro-N-methylaniline on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound can modulate the activity of certain kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby influencing cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it may act as an inhibitor of certain cytochrome P450 enzymes, thereby affecting the metabolism of other compounds. Additionally, this compound can interact with transcription factors, leading to changes in gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been found that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and heat. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without adverse effects. At higher doses, this compound can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a certain dosage level leads to a significant increase in toxicity. These findings highlight the importance of dosage optimization in experimental studies involving this compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450s. These enzymes catalyze the oxidation of this compound, leading to the formation of metabolites that can be further processed by conjugation reactions. The compound’s influence on metabolic flux and metabolite levels is significant, as it can alter the balance of metabolic intermediates and end products .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These molecules facilitate the movement of this compound across cellular membranes and its accumulation in particular cellular compartments. The compound’s localization and accumulation can affect its biochemical activity and interactions with target biomolecules .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It has been found to localize in specific organelles, such as the endoplasmic reticulum and mitochondria, where it can interact with resident enzymes and proteins. Targeting signals and post-translational modifications play a role in directing this compound to these compartments, thereby influencing its biochemical effects .

Properties

IUPAC Name

5-bromo-2-fluoro-N-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFN/c1-10-7-4-5(8)2-3-6(7)9/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICFTLHOMUTOBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC(=C1)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40656166
Record name 5-Bromo-2-fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1153252-25-5
Record name 5-Bromo-2-fluoro-N-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40656166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.